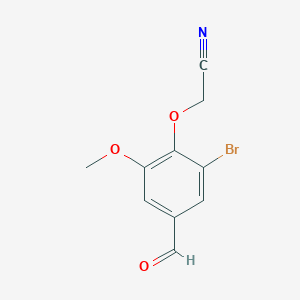
(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C10H8BrNO3 . It has an average mass of 270.079 Da and a monoisotopic mass of 268.968750 Da .
Molecular Structure Analysis
The InChI code for “(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is 1S/C10H8BrNO3/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3, (H,13,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Applications De Recherche Scientifique
Generation and Reactivity of Aryl Enol Radical Cations
A study by Schepp (2004) demonstrated the formation and characteristics of aryl enol radical cations. The research utilized a related compound, 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile, to explore the formation and protonation of the alpha-acyl 4-methoxybenzyl radical. This study sheds light on the potential of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in generating similar radical cations under acidic conditions in acetonitrile (Schepp, 2004).
Antimicrobial Activity of Derivatives
Noolvi et al. (2016) explored the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. This study demonstrates the potential of derivatives of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in exhibiting significant antimicrobial activities against various microbial strains (Noolvi et al., 2016).
Application in Synthesis of Cryptands
Sholl and Sutherland (1992) utilized a compound related to (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in the synthesis of phenolic cryptands. This study highlights the use of such compounds in forming cryptands, which are molecules capable of acting as hosts in molecular recognition processes (Sholl & Sutherland, 1992).
Anti-Mycobacterial Properties
Research by Yar et al. (2006) investigated the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, leading to compounds with potential anti-mycobacterial activities. This indicates the potential of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile derivatives in the treatment of tuberculosis (Yar et al., 2006).
Electron Transfer Chemistry
A study by Chen et al. (1997) on the electron transfer chemistry of psoralen and coumarin derivatives, including bromopsoralens, highlights the potential use of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in studying electron transfer reactions. The research provides insights into the mechanisms of light-induced electron transfer reactions in similar compounds (Chen et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-6H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSPWMLKCXJJRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)
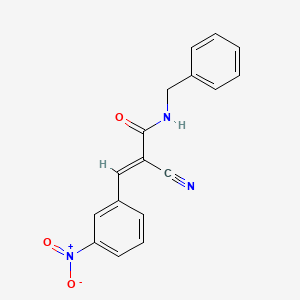
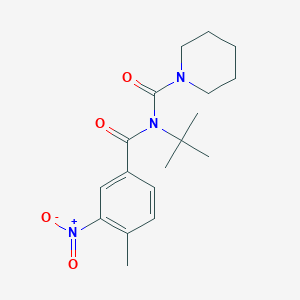
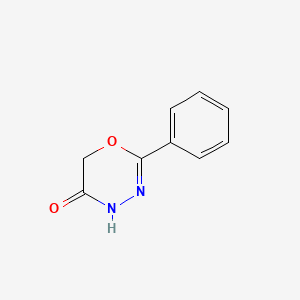
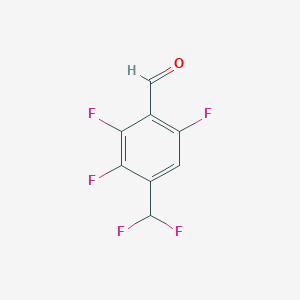
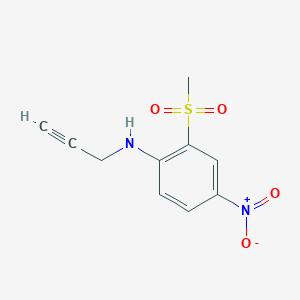
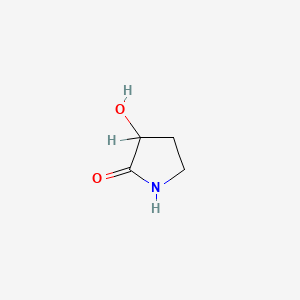
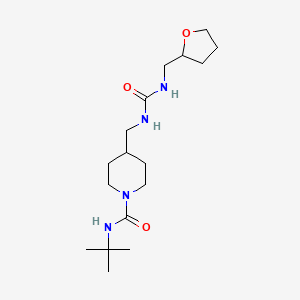
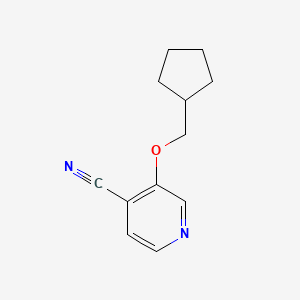
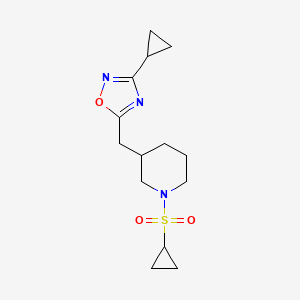


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2374423.png)